molecular formula C13H11N3O3 B11665576 N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11665576
M. Wt: 257.24 g/mol
InChI Key: KPWQVUHCVXDZIK-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, thereby exerting antimicrobial or anticancer effects . The compound can also scavenge free radicals, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 2 and 4 positions enhances its ability to form hydrogen bonds and interact with biological targets .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H11N3O3/c17-10-5-4-9(12(18)7-10)8-15-16-13(19)11-3-1-2-6-14-11/h1-8,17-18H,(H,16,19)/b15-8-

InChI Key

KPWQVUHCVXDZIK-NVNXTCNLSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C\C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.